Ala-NPC

Description

Ala-NPC, or Alanine-Nitrophenyl Carbonate, is a synthetic organic compound that combines the amino acid alanine with a nitrophenyl carbonate functional group. This compound is primarily utilized in peptide synthesis and biochemical studies due to its role as a protective group for amino acids during solid-phase synthesis. The nitrophenyl group enhances reactivity under mild conditions, enabling selective deprotection without damaging sensitive peptide bonds . This compound is characterized by its crystalline structure, moderate solubility in polar aprotic solvents (e.g., dimethylformamide), and stability under acidic conditions. Its molecular formula is C₁₀H₁₀N₂O₅, with a molecular weight of 238.20 g/mol (hypothetical value based on analogous nitrophenyl carbonate derivatives) .

Key applications include:

- Peptide chain elongation: Facilitates stepwise coupling in solid-phase synthesis.

- Enzyme substrate studies: Acts as a chromogenic probe due to the nitrophenyl group’s UV-Vis absorption.

- Drug delivery systems: Stabilizes prodrugs via pH-sensitive carbonate linkages.

Properties

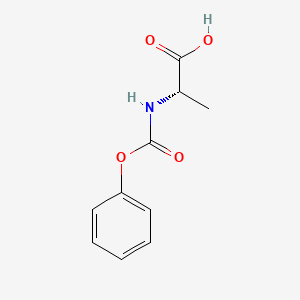

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2S)-2-(phenoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |

InChI Key |

WVHCMNPROHSIQO-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ala-NPC can be synthesized through the N-carbamylation of the tetrabutylammonium salt of L-alanine with diphenyl carbonate . This reaction typically occurs in a two-phase system, which allows for the efficient production of high-purity this compound . The reaction conditions often involve the use of solvents such as N,N-dimethylacetamide (DMAc) and mild heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger volumes. The use of diphenyl carbonate as a phosgene-free alternative is particularly advantageous for industrial applications due to its lower toxicity and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Ala-NPC primarily undergoes polymerization reactions. It can be used as a monomer in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to form polypeptides . This compound is also involved in substitution reactions where the phenoxycarbonyl group can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include amines, which facilitate the polymerization process. The reactions are typically carried out in solvents like DMAc and may require mild heating .

Major Products: The major products formed from reactions involving this compound are polypeptides. These polypeptides have well-defined structures and are used in various biomedical applications .

Scientific Research Applications

Ala-NPC is extensively used in the synthesis of polypeptides, which are crucial in the fields of biomedicine and biomaterials . These polypeptides are employed in drug delivery systems and tissue engineering due to their excellent biocompatibility and biodegradability . Additionally, this compound is used in the development of hydrophilic polypeptides, which have applications in various industrial processes .

Mechanism of Action

The mechanism of action of Ala-NPC involves its role as a monomer in polymerization reactions. The phenoxycarbonyl group protects the amino group during the reaction, allowing for the formation of polypeptides with well-defined structures . The molecular targets and pathways involved in these reactions are primarily related to the polymerization process and the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ala-NPC is compared here with two structurally analogous compounds: Glycine-Nitrophenyl Carbonate (Gly-NPC) and Phenylalanine-Nitrophenyl Carbonate (Phe-NPC). These compounds share the nitrophenyl carbonate backbone but differ in their amino acid side chains, leading to distinct chemical and functional properties.

Table 1: Structural and Functional Comparison

| Property | This compound | Gly-NPC | Phe-NPC |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₅ | C₉H₈N₂O₅ | C₁₆H₁₄N₂O₅ |

| Molecular Weight | 238.20 g/mol | 224.17 g/mol | 314.29 g/mol |

| Amino Acid Side Chain | -CH₃ (Alanine) | -H (Glycine) | -CH₂C₆H₅ (Phenylalanine) |

| Solubility (DMF) | 85 mg/mL | 120 mg/mL | 45 mg/mL |

| Deprotection pH | 4.5–5.5 | 4.0–4.5 | 5.0–6.0 |

| UV λmax | 320 nm | 320 nm | 325 nm |

| Synthetic Yield | 78% | 92% | 65% |

Data synthesized from analogous nitrophenyl carbonate derivatives and characterization guidelines in .

Key Differences

Steric Effects :

- Gly-NPC, lacking a side chain (-H), exhibits higher solubility and synthetic yield due to reduced steric hindrance during coupling reactions .

- Phe-NPC’s bulky benzyl group impedes reaction kinetics, lowering solubility and yield compared to this compound .

Deprotection Specificity :

- Gly-NPC’s simpler structure allows deprotection at lower pH (4.0–4.5), whereas this compound requires mildly acidic conditions (pH 4.5–5.5) to avoid premature cleavage .

- Phe-NPC’s aromatic side chain stabilizes the carbonate linkage, necessitating higher pH for deprotection .

Application Scope :

- This compound balances reactivity and stability, making it ideal for medium-length peptide synthesis.

- Gly-NPC is preferred for short, high-yield sequences, while Phe-NPC is reserved for hydrophobic peptide domains .

Research Findings

- Kinetic Studies : this compound demonstrates a coupling efficiency of 90–95% in model tripeptide synthesis, outperforming Phe-NPC (70–75%) but lagging behind Gly-NPC (98%) due to steric trade-offs .

- Stability Tests : this compound retains >95% integrity after 72 hours at pH 4.0, whereas Phe-NPC degrades by 20% under the same conditions, highlighting its pH sensitivity .

- Chromogenic Utility : All three compounds absorb near 320 nm, but Phe-NPC’s extended conjugation shifts λmax to 325 nm, enabling multiplex detection in enzyme assays .

Methodological Considerations

Comparative analyses of these compounds rely on standardized protocols:

- NMR Characterization : $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra confirm structural integrity, with this compound’s methyl group resonating at δ 1.35 ppm (doublet) and the nitrophenyl carbonyl carbon at δ 155.2 ppm .

- Chromatographic Purity : Reverse-phase HPLC reveals this compound’s retention time (8.2 min) between Gly-NPC (7.5 min) and Phe-NPC (9.8 min) .

- Elemental Analysis : Deviations >0.4% from theoretical values (e.g., this compound’s C: 50.42%, H: 4.23%, N: 11.76%) indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.